Solid-State Hydrogen-Bonding Architecture Diverges from 6-Methyl and Unsubstituted Analogs
N-(6-methoxybenzo[d]thiazol-2-yl)acetamide exhibits a distinct hetero-intermolecular hydrogen bonding pattern in the solid state when compared to its 6-methyl and unsubstituted analogs [1]. This directly influences its supramolecular assembly and crystal packing [1].
| Evidence Dimension | Hydrogen-Bonding Motif in Solid State |
|---|---|
| Target Compound Data | Forms (amide)N-H…O (acid) & (acid)O-H…N (thiazole) interactions with acetic acid, resulting in a hetero-intermolecular R22(8) ring. |
| Comparator Or Baseline | 1. N-(6-methylbenzo[d]thiazol-2-yl)acetamide: Forms a (amide)N-H…N(thiazole) bonded R22(8) molecular dimer via homo-intermolecular interactions. 2. N-(benzo[d]thiazol-2-yl)acetamide: Water acts as a bridge for three hydrogen bonds, assembling three different molecules. |
| Quantified Difference | Qualitative difference in binding partner and molecular architecture (hetero- vs. homo-intermolecular vs. water-bridged). |
| Conditions | Crystal structure analysis via X-ray diffraction; compounds synthesized by refluxing benzothiazoles with acetic acid. |
Why This Matters
This distinct solid-state property affects crystallinity, stability, and potential material science applications, making it a unique tool for investigating hydrogen-bond-directed assembly.
- [1] Balijapalli, U., et al. (2017). An insight into the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 173, 572-577. View Source
